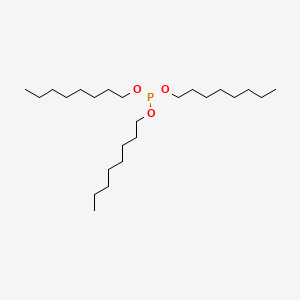

三辛基磷酸酯

描述

Trioctyl phosphite is a chemical compound used in various applications. It finds application as a fire-retardant, plasticizer for polyvinyl chloride and cellulose nitrate. It is used as a stimulant for the chemical warfare nerve agent VX. Further, it is used as an alkylation agent for nitrogen heterocyclic compounds and as a catalyst to produce phenolic and urea resins .

Synthesis Analysis

The synthesis of Trioctyl phosphite involves heating isooctanol to 47-53°C, and adding phosphorus oxychloride while stirring, and the temperature is controlled at 65 ± 2°C . The reaction of aliphatic alcohols with phosphorus trichloride in the absence of bases leads to the formation of exclusively dialkyl phosphonates .

Chemical Reactions Analysis

The identification of trialkyl phosphites directly in reaction mixtures without preparative isolation implies a joint consideration of their mass spectra and gas chromatographic retention indices . Triethyl phosphite can react with electrophiles in a Michaelis–Arbuzov reaction to produce organophosphonates .

Physical And Chemical Properties Analysis

Trioctyl phosphite is a clear colorless liquid . It is insoluble in water and is susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides .

科学研究应用

存粮害虫对磷化氢的抗性

三辛基磷酸酯与磷化氢抗性研究相关,特别是在存粮害虫如栗色谷盗和米象中。这些害虫对常见杀虫剂磷化氢的抗性逐渐增加,需要在农业环境中探索替代的害虫管理策略(Opit et al., 2012)。

辐解中的乳化性能

对类似三辛基磷酸酯的化合物三辛基磷氧化物(TOPO)进行γ辐解的研究揭示了其在制备乳液方面的潜力,这可能在辐射化学和材料科学领域有应用(Quan Bo, 2001)。

纳米材料合成

三辛基磷胺作为纳米金属磷化物合成的有效磷源,如InP,提供了一种比使用高毒磷化氢气体更安全的选择。这种应用在开发具有独特性能的材料方面具有重要意义,包括催化活性和半导体行为(Singh & Khanna, 2007)。

农业应用:增强植物抗性

三辛基磷胺衍生物,如磷酸酯,已被研究用于诱导植物对病原体的抗性。研究表明,磷酸酯化合物的应用可以引起植物组织的变化,增强对病原体的抗性,展示了它们作为生物刺激剂和疾病管理中的潜力(Olivieri et al., 2012)。

金属磷化物的通用磷源

研究突出了三辛基磷胺作为一种通用且多功能的磷源的作用,可将金属转化为金属磷化物,温度低于370°C。这种方法拓宽了合成金属磷化物的范围,具有在电子学、催化和能量存储方面的潜在应用(Henkes & Schaak, 2007)。

安全和危害

未来方向

作用机制

Target of Action

Trioctyl phosphite primarily targets polymers, acting as a stabilizer against degradation during processing and long-term applications . It functions as an antioxidant, with its effectiveness varying based on its structure, the nature of the substrate to be stabilized, and the reaction conditions .

Mode of Action

Trioctyl phosphite interacts with its targets (polymers) by functioning as a hydroperoxide-decomposing secondary antioxidant . Its reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus . It is capable of decomposing hydroperoxides catalytically due to the formation of acidic hydrogen phosphates by hydrolysis and peroxidolysis in the course of reaction .

Biochemical Pathways

The action of Trioctyl phosphite affects the oxidative pathways in polymers. It reduces peroxyl radicals to alkoxyl radicals, which react further with the phosphites by substitution, releasing aroxyl radicals which terminate the radical chain oxidation . This process helps to prevent the degradation of polymers.

Result of Action

The molecular and cellular effects of Trioctyl phosphite’s action primarily involve the stabilization of polymers. By acting as an antioxidant and reducing peroxyl radicals, Trioctyl phosphite helps to prevent the oxidative degradation of polymers, thereby preserving their structural integrity and functionality .

Action Environment

The action, efficacy, and stability of Trioctyl phosphite can be influenced by various environmental factors. For instance, its antioxidant activity is more pronounced at higher concentrations, predominantly in substrates of low oxidisability at lower temperatures . In oxidising media at higher temperatures, hydrolysis of phosphites and phosphonites takes place in addition to oxidation .

属性

IUPAC Name |

trioctyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51O3P/c1-4-7-10-13-16-19-22-25-28(26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQNJVLFFRMJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(OCCCCCCCC)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184371 | |

| Record name | Phosphorous acid, trioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3028-88-4 | |

| Record name | Octyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3028-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorous acid, trioctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003028884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl phosphite, (C8H17O)3P | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, trioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioctyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

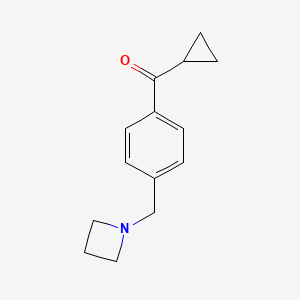

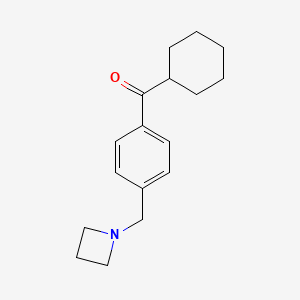

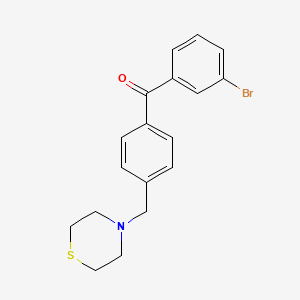

Feasible Synthetic Routes

Q & A

Q1: How does Trioctyl phosphite improve the stability of polymers like polyphenylene ether?

A1: Trioctyl phosphite acts as a secondary antioxidant in polymer stabilization. While the exact mechanism is complex and can vary depending on the specific polymer and degradation pathway, the general principle involves its ability to scavenge free radicals. These free radicals can form during polymer processing or upon exposure to heat and light, leading to degradation. []

Q2: The research mentions the use of Trioctyl phosphite with hydroxybenzotriazole or hydroxybenzophenone. Why is this combination beneficial?

A2: The combination of Trioctyl phosphite with a hydroxybenzotriazole or hydroxybenzophenone compound creates a synergistic stabilizing effect on the polyphenylene ether type graft copolymer resin. [] Hydroxybenzotriazoles and hydroxybenzophenones are primarily UV absorbers. They function by absorbing UV radiation and dissipating it as heat, preventing it from breaking down the polymer chains.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methoxy benzophenone](/img/structure/B1346534.png)

![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1346535.png)

![4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1346541.png)

![4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole](/img/structure/B1346542.png)